molecular formula C11H8BrF3N4O B7561635 N~5~-(5-BROMO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(5-BROMO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B7561635
M. Wt: 349.11 g/mol
InChI Key: XDRJARBMBBCYIX-UHFFFAOYSA-N
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Description

N~5~-(5-BROMO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, a trifluoromethyl group, and a pyrazole ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(5-BROMO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyridine and pyrazole intermediates. The bromination of the pyridine ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide or similar reagents. The final step involves the coupling of the brominated pyridine and the trifluoromethylated pyrazole under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors for bromination and nucleophilic substitution reactions, as well as the implementation of green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N~5~-(5-BROMO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N~5~-(5-BROMO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N5-(5-BROMO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N~5~-(5-BROMO-2-PYRIDYL)-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(5-Bromo-2-pyridyl)thiourea: Similar in structure but with a thiourea group instead of a carboxamide group.

    N-(5-Bromo-2-pyridyl)-2-(2-hydroxyphenoxy)acetamide: Contains a hydroxyphenoxy group, offering different reactivity and applications.

    N-(5-Bromo-2-pyridyl)-7-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: A more complex structure with additional functional groups, leading to unique properties and applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N4O/c1-19-7(4-8(18-19)11(13,14)15)10(20)17-9-3-2-6(12)5-16-9/h2-5H,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRJARBMBBCYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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